Superior Increase in Total Daily ON-Time Compared to Entacapone and Opicapone
In a Bayesian network meta-analysis of randomized controlled trials, tolcapone increased patients' total ON-time by a mean difference of 3.2 hours (95% CI: 2.1–4.2) compared to placebo. This effect was substantially larger than that observed with entacapone (MD: 0.64 hours; 95% CI: 0.29–1.0) and opicapone (MD: 0.92 hours; 95% CI: 0.35–1.5) [1].
| Evidence Dimension | Increase in total daily ON-time |
|---|---|
| Target Compound Data | Mean difference 3.2 hours (95% CI: 2.1–4.2) |
| Comparator Or Baseline | Placebo (baseline); Entacapone (MD 0.64 h); Opicapone (MD 0.92 h) |
| Quantified Difference | Tolcapone provides ~2.3-2.6 hours greater ON-time increase than entacapone and opicapone |
| Conditions | Network meta-analysis of RCTs in advanced PD patients with motor fluctuations |
Why This Matters
A larger increase in ON-time directly translates to improved patient function and reduced disability, a key metric for clinical efficacy.
- [1] Song Z, Zhang J, Xue T, Yang Y, Wu D, Chen Z, You W, Wang Z. Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis. Front Neurol. 2021 Sep 24;12:707723. View Source
